N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-15-5-1-2-6-16(15)21-19(25)24-8-3-4-13(11-24)10-17-22-18(23-26-17)14-7-9-27-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWLVVSYNMSJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine core substituted with a 2-fluorophenyl group and a thiophenyl oxadiazole moiety. This unique combination is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis BCG, with some compounds demonstrating strong inhibitory effects on both active and dormant states of the bacteria . The mechanism involves the inhibition of the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Anticancer Activity
The anticancer potential of compounds containing oxadiazole rings has been extensively studied. For instance, derivatives have shown activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. A notable compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
Table 2: Anticancer Activity of Selected Oxadiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | HeLa | 92.4 | MDPI (2020) |
| Compound 21 | CaCo-2 | <10 | MDPI (2020) |
Anti-inflammatory and Other Activities
Beyond antimicrobial and anticancer activities, oxadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses . Additionally, they have shown potential as analgesics and neuroprotective agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The most promising candidates were found to be effective against drug-resistant strains as well .
- Case Study on Anticancer Properties : In vitro studies revealed that certain oxadiazole derivatives significantly reduced cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents. These studies also explored structure-activity relationships that could guide future drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules (Table 1) based on substituent variations, molecular properties, and synthetic relevance.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on structural analysis.
Key Structural Differences
In contrast, analogs feature cyclopropyl (electron-donating, smaller) or 3-methylphenyl (bulkier, lipophilic) groups, altering steric and electronic profiles.
Fluorophenyl Position :
- The 2-fluorophenyl group (ortho-substitution) in the main compound may induce steric hindrance and dipole interactions distinct from the 4-fluorophenyl (para-substitution) in , which enhances symmetry and lipophilicity.
Piperidine Substitution :
- The carboxamide’s N-substituent varies: 2-fluorophenyl (main compound) vs. thiophen-2-yl or thiophen-2-ylmethyl . The latter’s methylene linker increases conformational flexibility.
Molecular Weight :
- The main compound (~386 g/mol) is lighter than (471 g/mol), suggesting better bioavailability, but heavier than (332 g/mol), which may favor membrane permeability.
Physicochemical Implications
- Thiophene vs. Phenyl Substitutents : Thiophen-3-yl’s sulfur atom may enhance solubility via polar interactions compared to cyclopropyl or methylphenyl groups .
- Fluorine Position : Ortho-fluorine (main compound) could reduce metabolic stability compared to para-fluorine due to steric effects on cytochrome P450 interactions .
- Synthetic Routes : Analogous compounds (e.g., ) employ tetramethylisouronium hexafluorophosphate (V) and DMF for carboxamide formation, suggesting shared synthetic pathways for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
